Supine Hypertension Risk: Droxidopa Demonstrates Superior Safety Profile vs Midodrine
In a Bayesian network meta-analysis of six randomized controlled trials, droxidopa demonstrated a significantly lower risk of supine hypertension compared with midodrine. Midodrine was associated with a statistically significant increased risk of supine hypertension relative to placebo (risk ratio 95% credibility interval: 1.2–20), whereas droxidopa showed no statistically significant increased risk (risk ratio 95% credibility interval: 0.72–2.7) [1]. The meta-analysis of four RCTs (pooled n=494) further confirmed that rates of supine hypertension were similar between droxidopa and control groups, with an odds ratio of 1.93 (95% CI: 0.87–4.25), indicating no significant increase in risk [2].
| Evidence Dimension | Supine hypertension risk ratio vs placebo |
|---|---|
| Target Compound Data | Risk ratio 95% credibility interval: 0.72–2.7 |
| Comparator Or Baseline | Midodrine: Risk ratio 95% credibility interval: 1.2–20 |
| Quantified Difference | Midodrine shows statistically significant increased risk; droxidopa does not |
| Conditions | Bayesian network meta-analysis of 6 RCTs; 12 treatment arms across studies |
Why This Matters
For procurement decisions in clinical settings, droxidopa's lower supine hypertension liability reduces the need for intensive blood pressure monitoring and mitigates a key safety concern that limits midodrine use, particularly in elderly or cardiovascular-compromised patients.
- [1] Chen J, Tang J, Dashtipour K. A Network Meta-analysis of Droxidopa and Midodrine for the Treatment of Neurogenic Orthostatic Hypotension (P1.042). Neurology. 2018;90(15_supplement):P1.042. View Source
- [2] Strassheim V, Newton JL, Tan MP, Frith J. Droxidopa for orthostatic hypotension: a systematic review and meta-analysis. J Hypertens. 2016;34(10):1933-1941. View Source
